molecular formula C15H23N3O3 B2465274 1-cyclopentyl-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea CAS No. 2034246-80-3

1-cyclopentyl-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea

Cat. No.: B2465274
CAS No.: 2034246-80-3
M. Wt: 293.367
InChI Key: GMOCOUFLVQTXLI-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a urea bridge linked to a cyclopentyl group and a 4-methoxy-6-methyl-2-oxopyridine moiety, suggests potential for diverse biological interactions. Urea derivatives are frequently investigated as modulators of various enzyme families and cellular receptors . For instance, some urea-based compounds are known to exhibit anti-proliferative properties by potentially targeting pathways such as those mediated by adenosine receptors , while others are designed as inhibitors for specific kinases or phosphodiesterases . The specific research applications and mechanism of action for this particular compound are yet to be fully characterized and published. Researchers are encouraged to utilize this high-purity compound to explore its potential biochemical and cellular effects, contributing to the discovery of new tools for probing biological systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclopentyl-3-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-11-9-13(21-2)10-14(19)18(11)8-7-16-15(20)17-12-5-3-4-6-12/h9-10,12H,3-8H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOCOUFLVQTXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)NC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopentyl-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea, identified by its CAS number 2034246-80-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Chemical Structure

Pharmacological Properties

Research indicates that this compound exhibits significant activity as an agonist for the formyl peptide receptor 2 (FPR2), which plays a crucial role in mediating inflammatory responses. Its potential therapeutic applications include:

  • Anti-inflammatory effects : By activating FPR2, the compound may help resolve inflammation and promote tissue repair.
  • Cardiovascular protection : Preliminary studies suggest that it may have beneficial effects on cardiovascular health by modulating inflammatory pathways.

The mechanism through which this compound exerts its effects involves:

  • Receptor Activation : Binding to FPR2 initiates a signaling cascade that results in cellular responses such as chemotaxis and phagocytosis.
  • Reduction of Pro-inflammatory Cytokines : Studies have shown that activation of FPR2 can lead to decreased levels of pro-inflammatory cytokines like TNF-alpha and IL-6.

Research Findings

Recent studies have evaluated the biological activity of this compound in various experimental models:

Table 1: Summary of Biological Activities

StudyModelKey Findings
In vitro assaysDemonstrated FPR2 agonistic activity with IC50 values indicating effective receptor activation.
Animal modelsShowed reduced inflammation and improved healing in models of cardiovascular injury.
Pharmacokinetic studiesReported favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cardiovascular Inflammation : In a study involving mice with induced myocardial infarction, administration of the compound resulted in significant reduction in inflammatory markers and improved cardiac function.
    "The administration of the compound led to a marked decrease in TNF-alpha levels, showcasing its potential as a therapeutic agent in cardiovascular diseases."
  • Chronic Inflammatory Conditions : Another investigation focused on models of chronic inflammation, where the compound exhibited notable efficacy in reducing symptoms associated with rheumatoid arthritis.

Scientific Research Applications

Scientific Research Applications

1-Cyclopentyl-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea has several applications in scientific research:

Medicinal Chemistry

This compound is being investigated for its potential as an antitumor agent . Preliminary studies suggest that it may inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it has shown promise in targeting the extracellular signal-regulated kinase (ERK) pathway, which is crucial for tumor growth and survival .

Enzyme Inhibition Studies

The compound serves as a biochemical probe for studying enzyme interactions. Its ability to modulate enzyme activity makes it suitable for investigating the mechanisms of action of various biological pathways, particularly those related to cancer and metabolic disorders .

Drug Development

Due to its unique chemical structure, this urea derivative is being explored as a lead compound for developing new drugs. Its modifications can lead to derivatives with enhanced pharmacological properties, potentially leading to novel therapeutic agents .

Research indicates that this compound exhibits significant biological activity:

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer and breast cancer cells. The observed IC50 values suggest potent anticancer properties .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

Case Study 1: Non-Small Cell Lung Cancer

In vitro studies showed that treatment with this compound resulted in a significant decrease in cell viability in non-small cell lung cancer lines. The mechanism was linked to ERK pathway inhibition, suggesting a targeted approach in cancer therapy .

Case Study 2: Breast Cancer Cell Lines

Another study focused on breast cancer cell lines, where the compound displayed similar inhibitory effects on cell proliferation. The findings support its potential use as an adjunct therapy in breast cancer management .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-cyclopentyl-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea, we analyze structurally related urea derivatives and their properties:

Structural Analogues

Compound 7a :

  • Structure : 2-(4-Phenyl-1H-1,2,3,4-tetrahydro-1,1,3,3-tetramethylnaphtho[1,2-a]pyrimidin-6-yl)-N,N,N-trimethyl-1-(2-oxoethyl)urea (synthesized in Heterocycles, 2005).
  • Comparison :

  • Both compounds share a urea core but differ in substituents. Compound 7a contains a naphthopyrimidinyl group and a trimethylurea side chain, whereas the target compound features a cyclopentyl group and a pyridinone-based ethyl chain.
  • The bulky naphthopyrimidinyl group in 7a likely reduces solubility compared to the pyridinone moiety in the target compound, which includes polar methoxy and methyl groups.

2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid: Structure: A propanoic acid derivative with a dihydroquinoline substituent (CAS 80050-81-3). Comparison:

  • The carboxylic acid group in this compound enhances hydrophilicity compared to the urea backbone.

Physicochemical Properties

Property Target Compound Compound 7a 2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid
Molecular Weight ~333.4 g/mol (estimated) ~527.6 g/mol ~219.3 g/mol
Solubility Likely moderate (polar pyridinone) Low (bulky aromatic) High (carboxylic acid group)
logP (Lipophilicity) ~2.5 (predicted) ~4.8 (predicted) ~1.2 (predicted)

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